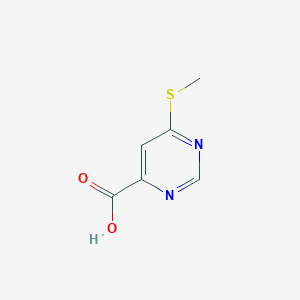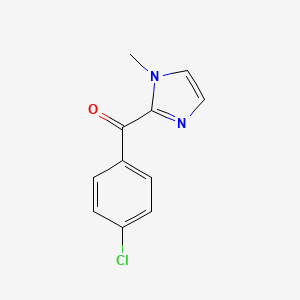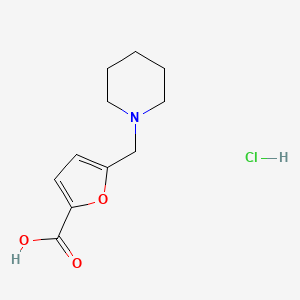![molecular formula C9H10O3S B3382099 Methyl 2-[(4-hydroxyphenyl)sulfanyl]acetate CAS No. 30512-63-1](/img/structure/B3382099.png)
Methyl 2-[(4-hydroxyphenyl)sulfanyl]acetate
Descripción general
Descripción
Methyl 2-[(4-hydroxyphenyl)sulfanyl]acetate is an organic compound with the molecular formula C9H10O3S. It is characterized by a phenyl ring substituted with a hydroxyl group and a sulfanyl group, both attached to an acetate moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-hydroxythiophenol and methyl acrylate.
Reaction Conditions: The reaction is usually carried out under basic conditions, using a strong base such as sodium hydroxide to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the methyl acrylate.
Purification: The product is then purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding sulfonic acid derivative.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The hydroxyl group can be substituted with various nucleophiles, leading to a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides are used in substitution reactions, often under basic conditions.
Major Products Formed:
Sulfonic Acid Derivative: Formed through oxidation.
Thiol Derivative: Resulting from reduction reactions.
Substituted Derivatives: Various nucleophiles can lead to different substituted products.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-[(4-hydroxyphenyl)sulfanyl]acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antioxidant properties and enzyme inhibition. Medicine: Research is ongoing to explore its use in drug development, particularly in the context of anti-inflammatory and anticancer agents. Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative stress.
Enzyme Inhibition: It can inhibit specific enzymes involved in inflammatory processes, making it a potential candidate for anti-inflammatory drugs.
Molecular Pathways: The compound interacts with cellular pathways related to apoptosis and cell proliferation, which are crucial in cancer research.
Comparación Con Compuestos Similares
Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate: Similar structure but with a different position of the hydroxyl group.
Methyl 4-hydroxyphenylacetate: Similar phenyl ring but without the sulfanyl group.
Uniqueness: Methyl 2-[(4-hydroxyphenyl)sulfanyl]acetate is unique due to the presence of both hydroxyl and sulfanyl groups on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
methyl 2-(4-hydroxyphenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSBCLDLEBBYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Imidazo[1,2-a]pyrimidin-2-amine](/img/structure/B3382045.png)






![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B3382110.png)


